1-(1-Chloroethyl)-4-(trifluoromethyl)benzene

Vue d'ensemble

Description

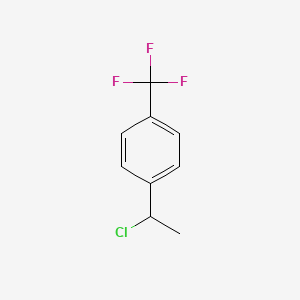

1-(1-Chloroethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloroethyl group and a trifluoromethyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the chlorination of ethylbenzene followed by trifluoromethylation using reagents such as trifluoromethyl iodide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure higher yields and purity. These methods often utilize advanced catalysts and optimized reaction conditions to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the chloroethyl group can yield ethyl derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

- Substitution reactions can yield various substituted benzene derivatives.

- Oxidation can produce ketones or carboxylic acids.

- Reduction can result in ethyl-substituted benzene compounds.

Applications De Recherche Scientifique

Chemical Identity and Properties

- Chemical Name : 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene

- CAS Number : 98-56-6

- Molecular Formula : C9H8ClF3

- Physical State : Colorless liquid

- Boiling Point : Approximately 113°C

Solvent Use

PCBTF is extensively utilized as a solvent in various applications due to its effective solvent properties and lower environmental impact compared to traditional chlorinated solvents. Its primary applications include:

- Automotive Industry : Used in coatings, thinners, and cleaning solvents for vehicle maintenance and repair .

- Consumer Products : Commonly found in fabric stain removers, aerosol rust inhibitors, shoe care products, and other cleaning agents .

Coatings and Inks

In the coatings industry, PCBTF serves as a solvent for various formulations, including:

- Industrial Coatings : Utilized in the formulation of paints and coatings that require high stability and performance.

- Inks and Toners : Employed in printing inks due to its ability to dissolve various pigments effectively .

Chemical Intermediate

PCBTF acts as a chemical intermediate in the synthesis of other fluorinated compounds. Its unique trifluoromethyl group enhances the properties of the resultant compounds, making it valuable in pharmaceuticals and agrochemicals .

Health and Safety Considerations

The use of PCBTF raises health concerns due to its classification as a suspected carcinogen. The Australian Industrial Chemicals Introduction Scheme (AICIS) has evaluated its health risks associated with exposure during industrial use. Key findings include:

- Exposure Risks : Workers may be exposed during manual cleaning or spray applications, with reported exposure levels varying widely across tasks .

- Regulatory Status : PCBTF is not classified under specific workplace exposure standards in Australia but is monitored under general chemical safety regulations .

Regulatory Framework

PCBTF has been evaluated by various regulatory bodies for its environmental impact and health risks:

- EPA Exemption : The U.S. Environmental Protection Agency (EPA) has exempted PCBTF from certain VOC regulations due to its negligible contribution to ozone formation .

- International Guidelines : Various international studies highlight the need for continued monitoring of PCBTF usage to manage potential health risks effectively .

Case Study 1: Automotive Industry Exposure Assessment

A study conducted in vehicle manufacturing plants assessed PCBTF exposure among workers involved in different tasks. The results indicated that while most exposure levels were below 10 ppm, specific tasks such as interior refurbishment showed higher concentrations (up to 12.2 ppm) . This highlights the importance of implementing safety measures in environments where PCBTF is used.

Case Study 2: Solvent Efficacy in Stain Removal

Research on consumer products demonstrated that PCBTF-based solvents were effective in removing cosmetic stains from fabrics, outperforming traditional solvents in terms of efficiency and safety . This application showcases the compound's versatility beyond industrial uses.

Mécanisme D'action

The mechanism of action of 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic substitution, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in different applications .

Comparaison Avec Des Composés Similaires

1-(1-Chloroethyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

1-(1-Chloroethyl)-2-(trifluoromethyl)benzene: Positional isomer with different steric and electronic effects.

1-(1-Chloroethyl)-3-(trifluoromethyl)benzene: Another positional isomer with distinct reactivity.

Uniqueness: 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the chloroethyl and trifluoromethyl groups, which confer distinct electronic and steric properties.

Activité Biologique

1-(1-Chloroethyl)-4-(trifluoromethyl)benzene, also known as Benzene, 1-chloro-4-(trifluoromethyl)- (CAS No. 85289-90-3), is a synthetic organic compound with significant industrial applications. Its biological activity has drawn attention in recent research, particularly concerning its toxicological effects and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a chloroethyl substituent attached to a benzene ring. The molecular formula is , and it exhibits unique chemical properties due to the presence of these halogenated groups.

Toxicological Studies

Recent evaluations have highlighted various toxicological effects associated with this compound:

- Acute Toxicity : Studies indicate that high doses can lead to hepatocellular hypertrophy and nephropathy in rodent models. The no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects observed at higher doses .

- Chronic Exposure : Long-term inhalation studies revealed dose-dependent effects, including changes in hematological parameters and organ-specific toxicity. Notably, increased globulin concentrations were observed in male subjects exposed to higher concentrations .

Anticancer Potential

This compound has been investigated for its potential anticancer properties:

- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. The presence of the chloroethyl group is hypothesized to facilitate interactions with nucleophilic sites in cellular proteins, leading to cytotoxic effects .

- Case Studies : In vitro assays demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, although specific IC50 values remain to be fully characterized.

Antimicrobial Activity

Research into the antimicrobial properties of this compound is limited but suggests potential efficacy against certain bacterial strains. Further studies are needed to elucidate its spectrum of activity and mechanism.

Data Table: Toxicity and Biological Effects

Propriétés

IUPAC Name |

1-(1-chloroethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKMRMKMZIDSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85289-90-3 | |

| Record name | 1-(1-chloroethyl)-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.